2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile
CAS No.:
Cat. No.: VC17975568
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C11H11NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2 |
| Standard InChI Key | YDIYUDSRGPPHKA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1(C#N)C2=CC=CC=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Properties
2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile has the IUPAC name 2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile and the canonical SMILES C1C(C1(C#N)C2=CC=CC=C2)CO . Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 60788-55-8 |
| InChI Key | YDIYUDSRGPPHKA-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
| Stability | Stable at 2–8°C |
The cyclopropane ring introduces angular strain, enhancing reactivity, while the hydroxymethyl and nitrile groups provide sites for hydrogen bonding and electrophilic interactions .
Stereochemical Variants
The compound exists in multiple stereoisomeric forms, including:
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(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile (PubChem CID: 58725201) .
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(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile (CAS: 1535163-09-7) .
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(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile (CAS: 910028-42-1) .
These isomers differ in spatial arrangement, impacting biological activity and synthetic pathways .
Synthesis and Manufacturing
Key Synthetic Routes
The primary synthesis involves alkylation of phenylacetonitrile with epichlorohydrin under basic conditions . A phase-transfer catalyst (e.g., polyethylene glycol 300) and ultrasonic irradiation enhance reaction efficiency .
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Reagents: Phenylacetonitrile, epichlorohydrin, KOH (powdered), toluene/dioxane solvent.
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Conditions: 25°C, 6-hour reaction time.
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Mechanism: Deprotonation of activated methylene followed by cyclopropane ring closure.
This method yields 2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile, which is hydrolyzed to an alcohol acid and lactonized to form derivatives like milnacipran precursors .
Optimization Strategies
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Ultrasound Assistance: Reduces reaction time by improving mass transfer .
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Stereocontrol: Chiral catalysts or resolved starting materials produce enantiomerically pure forms .
Pharmacological Insights
Neurotransmitter Modulation
Preliminary studies suggest affinity for serotonin (5-HT) and norepinephrine (NE) transporters, akin to antidepressants like milnacipran . The cyclopropane ring mimics bioactive conformations of monoamines, while the nitrile group stabilizes receptor interactions .
| Parameter | 2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile | Milnacipran |
|---|---|---|
| IC₅₀ (SERT) | 12 nM | 8 nM |
| IC₅₀ (NET) | 18 nM | 15 nM |
| Bioavailability | ~50% (oral) | 85% |
SERT: Serotonin transporter; NET: Norepinephrine transporter .
Applications in Drug Development
Intermediate for Antidepressants
The compound is a key precursor in synthesizing milnacipran, a dual reuptake inhibitor approved for fibromyalgia . Hydrolysis of the nitrile group yields carboxylic acid derivatives, which undergo lactonization to form the bicyclic core of milnacipran .
Antimicrobial Scaffolds
Functionalization at the hydroxymethyl position generates analogs with broad-spectrum antimicrobial activity. For example:
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Nitro derivatives: MIC = 2–4 µg/mL against Staphylococcus aureus .
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Ester derivatives: 90% inhibition of Candida albicans biofilm at 10 µM .
Future Directions
Targeted Delivery Systems
Encapsulation in lipid nanoparticles improves brain penetration (AUC increased by 2.3-fold in murine models) .
Computational Modeling
Machine learning models predict ADMET profiles with 89% accuracy, guiding lead optimization .
Green Chemistry Initiatives
Solvent-free synthesis using ball milling reduces waste by 70% while maintaining 95% yield .
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